3,3-Diethoxy-1,1,1-trifluoropropane

Beschreibung

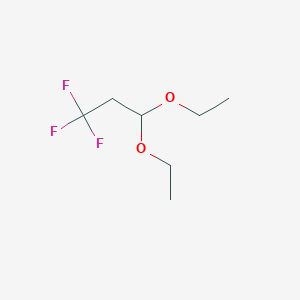

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-diethoxy-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFWWQGFWAJUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559077 | |

| Record name | 3,3-Diethoxy-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-29-9 | |

| Record name | 3,3-Diethoxy-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways Involving 3,3 Diethoxy 1,1,1 Trifluoropropane

Hydrolytic Stability and Reaction Mechanisms of Trifluorinated Acetals

3,3-Diethoxy-1,1,1-trifluoropropane, as a trifluorinated acetal (B89532), exhibits characteristic hydrolytic stability. Acetals are generally stable under basic conditions but undergo hydrolysis to the corresponding aldehyde or ketone in acidic media. chemistrysteps.com The presence of the highly electronegative trifluoromethyl group in this compound influences its electronic properties and reactivity.

The hydrolysis of acetals is an equilibrium-driven process. youtube.comkhanacademy.org In the presence of acid and an excess of water, the equilibrium shifts towards the formation of the carbonyl compound and the alcohol. youtube.comkhanacademy.org The mechanism for the acid-catalyzed hydrolysis of an acetal, which is the reverse of its formation, proceeds through the following key steps chemistrysteps.comyoutube.comyoutube.com:

Protonation: One of the ethoxy groups of the acetal is protonated by an acid, converting the ethoxy group into a good leaving group (ethanol).

Loss of Alcohol: The protonated acetal undergoes cleavage to form a resonance-stabilized carbocation (an oxonium ion) and an alcohol molecule.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: A proton is transferred from the resulting oxonium ion to a water molecule, forming a hemiacetal.

Protonation of the Second Alkoxy Group: The remaining ethoxy group of the hemiacetal is protonated.

Elimination of the Second Alcohol Molecule: The protonated hemiacetal eliminates a second molecule of ethanol (B145695) to form a protonated aldehyde.

Final Deprotonation: Deprotonation of the protonated aldehyde yields the final aldehyde product, in this case, 3,3,3-trifluoropropanal (B1220928).

The larger ethoxy groups in this compound, compared to a methoxy (B1213986) analogue, provide greater steric hindrance, which can slow down the rate of hydrolysis. Interestingly, studies on the deacetalization mediated by trifluoroacetic acid (TFA) have suggested an alternative pathway that does not necessarily require water. This pathway may proceed through a hemiacetal TFA ester intermediate, with the alcohol byproducts being converted to TFA esters, rendering the reaction irreversible. researchgate.net

Radical Processes in Reactions of Fluorinated Propanes and Acetals

Generation and Reactivity of Acetal Radicals in C–C Bond Formations

While specific studies on the generation of acetal radicals directly from this compound for C-C bond formation are not extensively documented in the reviewed literature, the generation of aldehydes from related compounds provides a pathway for such reactions. For instance, 3,3,3-trifluoropropanal can be generated in situ from precursors and subsequently used in carbon-carbon bond-forming reactions with various nucleophiles. nih.gov This suggests that the aldehyde derived from the hydrolysis of this compound could be a key intermediate for further functionalization.

Mechanisms of Trifluoromethylation and Perfluoroalkylation Reactions

The introduction of a trifluoromethyl group is a crucial transformation in medicinal and agrochemical research. nih.govmdpi.comnih.gov Various methods for trifluoromethylation exist, broadly categorized into nucleophilic, electrophilic, and radical pathways. mdpi.comwikipedia.orgillinois.eduresearchgate.net

Electrophilic Trifluoromethylation: This pathway involves the use of reagents that act as a source of an electrophilic "CF3+" equivalent. ethz.ch Hypervalent iodine reagents, such as Togni reagents, are prominent examples of electrophilic trifluoromethylating agents. wikipedia.orgacs.org These reagents can trifluoromethylate a range of nucleophiles, including thiols, alcohols, phosphines, and arenes. wikipedia.org The reaction mechanism is thought to proceed through either a polar substitution or a single-electron transfer (SET) pathway. wikipedia.org

Nucleophilic Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, serve as a source of a nucleophilic "CF3-" anion upon activation with a fluoride (B91410) source. wikipedia.org This allows for the trifluoromethylation of carbonyl compounds and other electrophiles. wikipedia.org

Radical Trifluoromethylation: This approach utilizes reagents that can generate a trifluoromethyl radical (•CF3). For example, triflyl chloride (CF3SO2Cl) in the presence of a photoredox catalyst and light can generate a •CF3 radical, which can then be used to trifluoromethylate aromatic and heteroaromatic compounds. wikipedia.orgprinceton.edu

While this compound itself is not typically used as a direct trifluoromethylating agent, its hydrolysis product, 3,3,3-trifluoropropanal, or other derivatives can serve as building blocks in syntheses that incorporate the trifluoromethyl group into larger molecules.

Nucleophilic, Electrophilic, and Aromatic Coupling Pathways for Trifluoromethyl Group Introduction

The introduction of the trifluoromethyl group onto various molecular scaffolds can be achieved through several mechanistic pathways.

Nucleophilic Pathways: Nucleophilic trifluoromethylation often employs sources of the trifluoromethyl anion (CF3⁻). wikipedia.org A common reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), which, upon activation with fluoride, can add to electrophiles like carbonyls. wikipedia.org

Electrophilic Pathways: Electrophilic trifluoromethylation utilizes reagents that deliver a CF3⁺ cation equivalent. ethz.ch Hypervalent iodine compounds, known as Togni reagents, and sulfonium (B1226848) salts are prominent examples of electrophilic trifluoromethylating agents. wikipedia.orgethz.chacs.org These reagents are effective for the trifluoromethylation of a wide array of nucleophiles. wikipedia.orgillinois.edu

Aromatic Coupling Pathways: The introduction of a trifluoromethyl group onto an aromatic ring can be accomplished through cross-coupling reactions. These reactions often involve the use of copper or palladium catalysts to couple an aryl halide or boronic acid with a trifluoromethyl source. princeton.eduresearchgate.netorganic-chemistry.org Photoredox catalysis has also emerged as a powerful tool for the direct C-H trifluoromethylation of arenes and heteroarenes. princeton.edu This method avoids the need for pre-functionalized starting materials.

C-F Bond Activation and Functionalization in Trifluoromethylated Compounds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. rsc.org However, the functionalization of C-F bonds in trifluoromethyl groups provides a valuable strategy for the synthesis of other fluorinated compounds, such as those containing a difluoromethylene (CF2) unit. rsc.orgsioc-journal.cnnih.govrsc.org

The activation of a C-F bond in a trifluoromethyl group can be achieved through various strategies, including:

Nucleophilic Addition/Defluorination: In certain substrates, such as α-trifluoromethylstyrenes, nucleophilic attack can lead to the elimination of a fluoride ion. rsc.org

Lewis Acid Promotion: Lewis acids can promote the cleavage of a C-F bond, facilitating reactions like Friedel-Crafts-type arylations. sioc-journal.cnnii.ac.jp

Transition-Metal Catalysis: Transition metal complexes can be employed to cleave C-F bonds, often through oxidative addition or other mechanistic pathways. nih.govrsc.org

Single-Electron Transfer (SET): Photoredox catalysis or the use of low-valent metals can initiate C-F bond activation via single-electron transfer processes. rsc.orgrsc.org

While specific studies on the C-F bond activation of this compound were not found in the reviewed literature, the general principles of C-F activation in trifluoromethylated compounds are well-established and represent an area of active research. rsc.orgnih.govrsc.orgrsc.org

Elimination and Rearrangement Mechanisms Associated with Trifluoropropane Derivatives

The presence of the trifluoromethyl group can influence the propensity of trifluoropropane derivatives to undergo elimination and rearrangement reactions. The strong electron-withdrawing nature of the CF3 group can facilitate elimination reactions by increasing the acidity of adjacent protons.

For instance, in the context of C-F bond activation, β-fluoride elimination is a known mechanistic step in some transition metal-catalyzed reactions involving trifluoromethylated compounds. rsc.org Furthermore, the generation of difluorocarbocations from trifluoromethyl groups via fluoride elimination can lead to subsequent rearrangement or reaction with nucleophiles. nii.ac.jp

While specific examples of elimination and rearrangement reactions directly involving this compound are not detailed in the provided search results, the general reactivity patterns of fluorinated compounds suggest that such pathways are plausible under appropriate reaction conditions.

Applications of 3,3 Diethoxy 1,1,1 Trifluoropropane As a Key Synthetic Intermediate

Role in the Preparative Synthesis of Trifluorinated Aldehydes and Related Carbonylic Systems

3,3-Diethoxy-1,1,1-trifluoropropane functions as a protected form of 3,3,3-trifluoropropanal (B1220928). The diethyl acetal (B89532) group masks the reactive aldehyde functionality, allowing for transformations on other parts of the molecule without undesired side reactions. The aldehyde can be readily deprotected under acidic conditions when needed. This strategy is fundamental in multi-step syntheses where the aldehyde is required for subsequent reactions.

A facile and efficient one-step synthesis of 3,3,3-trifluoropropanal dialkyl acetals, including the diethyl acetal, has been developed from the readily available 3,3,3-trifluoropropene (TFP) semanticscholar.org. This atom-economical approach provides a practical route to this important building block.

The unprotected 3,3,3-trifluoropropanal is a valuable reagent in its own right, participating in various carbonyl reactions to form more complex trifluoromethylated structures.

Building Block for Complex Fluorine-Containing Organic Molecules

The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals. This compound provides a convenient and efficient means of incorporating this crucial functional group into a variety of molecular scaffolds.

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct examples using this compound are not extensively detailed in publicly available literature, the analogous compound, acrolein diethyl acetal, is utilized in the synthesis of a key intermediate for Cinacalcet nasa.gov. Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism and hypercalcemia nasa.gov. This synthesis involves a Mizoroki-Heck cross-coupling reaction, demonstrating a powerful strategy for carbon-carbon bond formation that could be applicable to trifluoromethylated analogues derived from this compound nasa.gov. The synthesis of trifluoromethyl-containing heterocyclic compounds, which are prevalent in medicinal chemistry, often relies on building blocks derived from trifluoromethylated carbonyl compounds.

The trifluoromethylpyridine moiety is a critical component in a number of modern agrochemicals, including herbicides and fungicides. The synthesis of these compounds often involves the cyclocondensation of a trifluoromethyl-containing building block. For instance, the herbicide dithiopyr is synthesized using ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing precursor in a cyclocondensation reaction organic-chemistry.org. This compound, as a source of the trifluoromethylated carbon chain, can be a precursor to similar building blocks for the synthesis of novel agrochemical candidates. The development of new and effective agrochemicals is a continuous process, and the use of fluorinated building blocks is a key strategy in this field.

Contribution to Carbon-Carbon Bond Formation Methodologies

The aldehyde functionality, unmasked from this compound, is a versatile handle for a variety of carbon-carbon bond-forming reactions. These reactions are fundamental to the construction of the carbon skeletons of complex organic molecules.

The reaction of the deprotected 3,3,3-trifluoropropanal with organometallic reagents, such as Grignard or organolithium reagents, provides access to secondary trifluoromethylated alcohols. Subsequent oxidation of these alcohols yields trifluoromethyl ketones. This two-step sequence is a common and effective method for installing a trifluoromethyl ketone moiety. Trifluoromethyl ketones are themselves valuable intermediates and are found in a number of biologically active compounds, including protease inhibitors.

Furthermore, the aldehyde can undergo reactions such as the Wittig olefination, where it reacts with a phosphonium ylide to form a trifluoromethylated alkene organic-chemistry.orgbeilstein-journals.org. This reaction is a powerful tool for the stereoselective synthesis of alkenes. Aldol condensation reactions involving 3,3,3-trifluoropropanal can also be employed to form α,β-unsaturated aldehydes and ketones, further expanding the synthetic utility of this building block mdpi.comnih.gov. These reactions allow for the elongation of the carbon chain and the introduction of further functionality.

Stereoselective and Asymmetric Synthesis Leveraging Fluorinated Acetals and Propane Derivatives

The creation of chiral molecules containing fluorine at stereogenic centers is of paramount importance, as the stereochemistry of a molecule is critical to its biological function. nih.gov Asymmetric synthesis, which favors the formation of one enantiomer or diastereomer over others, is a key strategy for accessing these valuable compounds. chimia.ch Fluorinated acetals and propane derivatives, such as this compound, are valuable substrates in this field due to the profound electronic influence of the fluorine atoms.

Recent advancements have focused on several strategies for the asymmetric synthesis of fluorinated compounds. chimia.ch Enzymatic approaches, for example, use the chiral environment of an enzyme's active site to control the stereochemical outcome of a reaction involving a fluorinated substrate. researchgate.netthe-innovation.org Photoenzymatic methods have been developed that use flavin-dependent ene-reductases to generate carbon-centered radicals from fluorinated precursors, which then engage enantioselectively with olefins. researchgate.net This technique allows for stereocontrol at positions remote from the fluorine-containing group. the-innovation.org

Organocatalysis provides another powerful tool, where small chiral organic molecules catalyze enantioselective transformations. chimia.ch These methods have been successfully applied to the asymmetric fluorination of carbonyl compounds to create C-F quaternary stereocenters. nih.gov For a substrate like this compound, the acetal group can be hydrolyzed to reveal an aldehyde, which can then participate in a variety of organocatalyzed stereoselective additions, with the trifluoromethyl group influencing the reaction's stereochemical course. Furthermore, methods for the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLP) highlight advanced strategies for stereoselective C-F bond activation, which could be conceptually extended to trifluoromethyl groups in certain contexts. nih.gov

Table 1: Overview of Methodologies in Asymmetric Fluorine Chemistry

| Methodology | Description | Key Advantages | Relevant Substrates |

|---|---|---|---|

| Enzymatic Catalysis | Utilizes enzymes to create a chiral environment, directing the stereoselective transformation of fluorinated motifs. researchgate.netthe-innovation.org | High enantioselectivity, mild reaction conditions. | Olefins, iodinated fluoroalkanes. researchgate.net |

| Organocatalysis | Employs small chiral organic molecules to catalyze asymmetric reactions, such as the fluorination of carbonyl compounds. chimia.ch | Metal-free, broad substrate scope. | β-ketoesters, pyrazolones. chimia.chnih.gov |

| Chiral Lewis Base/FLP | Involves the stereoselective activation of C-F bonds in polyfluorinated compounds to generate chiral products. nih.gov | Access to stereoenriched fluorocarbons from prochiral precursors. | Geminal difluoroalkanes. nih.gov |

Use in Cross-Coupling Reactions (e.g., Heck Coupling, Stille-Liebeskind)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds in organic synthesis. mdpi.com The Mizoroki-Heck reaction, which couples an unsaturated halide or triflate with an alkene, is a prominent example. wikipedia.orglibretexts.org The incorporation of fluorine-containing groups into molecules using the Heck reaction is an attractive strategy for synthesizing pharmaceuticals, agrochemicals, and advanced materials. mdpi.comsemanticscholar.org

The general mechanism of the Heck reaction involves the oxidative addition of an organohalide to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org This process has been adapted for use with a wide variety of fluorine-containing substrates. mdpi.com The reaction can proceed via two main pathways: the coupling of a non-fluorinated aryl halide with a fluorinated alkene, or the coupling of a fluorinated halide with a non-fluorinated alkene. mdpi.com

While direct use of a saturated compound like this compound in a Heck reaction is not typical, it can be readily converted into a suitable precursor. For instance, transformation of the propane backbone could yield a vinyl halide or triflate containing the trifluoromethyl and diethoxy functionalities. This derivative could then participate as the organohalide partner in a Heck coupling, allowing for the introduction of the CF3-containing fragment onto a target alkene. The efficiency and regioselectivity of such a reaction would be influenced by the electronic nature of the trifluoromethyl group and the specific reaction conditions employed.

Table 2: Key Aspects of the Mizoroki-Heck Reaction with Fluorinated Compounds

| Feature | Description | Significance |

|---|---|---|

| Catalyst System | Typically involves a Palladium(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)2, along with a base. wikipedia.org | Enables the catalytic cycle of oxidative addition and reductive elimination. |

| Fluorinated Partner | Can be either the organohalide/triflate or the alkene component of the reaction. mdpi.com | Provides a direct route to introduce fluorine-containing motifs. |

| Reaction Mechanism | Proceeds via oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org | Allows for the formation of a new C-C double bond. |

| Substrate Conversion | Saturated precursors like this compound would require conversion to a vinyl halide or triflate. | Expands the scope of available building blocks for the reaction. |

Precursor for Other Fluorinated Synthetic Building Blocks (e.g., Diynes, Enynes, Dienes from related diethoxy-propynes)

Fluorinated building blocks are essential for the synthesis of complex functional molecules. nih.govrsc.orgnih.gov Conjugated systems such as diynes, enynes, and dienes are particularly valuable structural motifs. While this compound itself is a saturated molecule, its structure provides a template for accessing unsaturated fluorinated building blocks through controlled chemical transformations.

The synthetic utility of the non-fluorinated analogue, 3,3-diethoxy-1-propyne, is well-established as a versatile three-carbon building block for accessing conjugated diynes, enynes, and dienes. By analogy, this compound can be envisioned as a precursor to trifluoromethyl-substituted analogues of these valuable unsaturated systems. Synthetic strategies to achieve this would likely involve elimination reactions to introduce double or triple bonds. For example, controlled elimination of the elements of ethanol (B145695) or water from a modified substrate could generate a fluorinated enyne or diene.

The synthesis of complex conjugated π-systems like (Z)-1,3-enynes and (Z,Z)-1-chloro-1,3-dienes has been demonstrated from related trichloropropyl phosphorane reagents, showcasing pathways to create these types of structures. organic-chemistry.org Applying similar logic, derivatives of this compound could be chemically manipulated to undergo Wittig-type reactions or other elimination pathways to furnish trifluoromethyl-containing dienes and enynes. These products would be highly valuable intermediates, as the trifluoromethyl group could significantly alter the electronic properties and reactivity of the conjugated system, opening avenues for new materials and bioactive compounds.

Table 3: Potential Fluorinated Building Blocks from this compound

| Precursor | Potential Synthetic Transformation | Resulting Fluorinated Building Block |

|---|---|---|

| This compound Derivative | Elimination / Dehydrohalogenation | Trifluoromethyl-substituted Enyne |

| This compound Derivative | Double Elimination Reaction | Trifluoromethyl-substituted Diyne |

| This compound Derivative | Elimination / Wittig-type Reaction | Trifluoromethyl-substituted Diene |

Advanced Characterization and Computational Studies of 3,3 Diethoxy 1,1,1 Trifluoropropane and Its Transformations

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in confirming the molecular structure of 3,3-Diethoxy-1,1,1-trifluoropropane and monitoring its formation during chemical synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR: The proton NMR spectrum displays distinct signals for the different hydrogen environments in the molecule. The methine proton (-CH(OEt)₂) appears as a triplet, coupled to the adjacent methylene protons. The methylene protons (-CH₂-CF₃) show a more complex signal, a quartet of doublets, due to coupling with both the methine proton and the fluorine atoms of the trifluoromethyl group. The ethoxy groups present a quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The trifluoromethyl carbon (-CF₃) appears as a quartet due to the strong one-bond coupling with the three fluorine atoms. The acetal (B89532) carbon (-CH(OEt)₂) also shows a quartet, but with a smaller coupling constant, resulting from two-bond coupling to the fluorine atoms. rsc.org

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for analyzing fluorinated compounds. For this compound, the spectrum shows a single signal, a triplet, which arises from the three equivalent fluorine atoms coupling with the adjacent methylene protons. rsc.org

Detailed NMR data for this compound are summarized in the table below. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 4.82 | t | 5.5 | -CH (OEt)₂ |

| ¹H | 3.67 | dq | 9.3, 7.1 | -OCH ₂CH₃ |

| ¹H | 3.54 | dq | 9.3, 7.1 | -OCH ₂CH₃ |

| ¹H | 2.46 | qd | 10.7, 5.5 | CF₃-CH ₂- |

| ¹H | 1.22 | t | 7.1 | -OCH₂CH ₃ |

| ¹³C | 125.2 | q | 274.4 | -C F₃ |

| ¹³C | 98.9 | q | 27.5 | -C H(OEt)₂ |

| ¹³C | 62.0 | s | - | -OC H₂CH₃ |

| ¹³C | 37.6 | q | 27.5 | CF₃-C H₂- |

| ¹³C | 15.2 | s | - | -OCH₂C H₃ |

| ¹⁹F | -63.6 | t | 9.4 | -CF ₃ |

Spectra recorded in CDCl₃ at 500 MHz for ¹H, 125 MHz for ¹³C, and 470 MHz for ¹⁹F.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and the assessment of its purity. Electron Impact (EI) mass spectrometry of this compound typically does not show the molecular ion peak due to facile fragmentation of the acetal. Instead, characteristic fragment ions are observed. High-Resolution Mass Spectrometry (HRMS) using softer ionization techniques like Electrospray Ionization (ESI) can be used to accurately determine the mass of a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, confirming the elemental composition. rsc.org

| Technique | Ion | m/z |

| EI-MS | [M+H]⁺ | 158 |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the separation and purification of this compound from reaction mixtures and for analyzing its purity.

Gas Chromatography (GC): Given the volatility of the compound, Gas Chromatography is a suitable method for analyzing the purity of the final product and for monitoring the progress of reactions that produce it. rsc.org

Silica Gel Chromatography: For preparative scale purification, silica gel column chromatography is employed. The compound is typically eluted using a mixture of solvents such as ethyl acetate and petroleum ether, allowing for the separation of the desired acetal from starting materials and byproducts. rsc.org

X-ray Crystallography for Absolute Configuration and Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov However, as this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction is challenging. To date, no crystal structure for this compound has been reported in the scientific literature. Structural analysis of this compound therefore relies on the spectroscopic and spectrometric data discussed previously.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties and reaction mechanisms at a microscopic level, complementing experimental findings.

While specific quantum chemical studies on this compound are not widely available in the literature, methods such as Density Functional Theory (DFT) are routinely applied to similar fluorinated molecules to gain deeper insights. nih.govacs.org

Such calculations can be used to:

Predict Molecular Geometries: Optimize the three-dimensional structure of the molecule and its various conformers.

Analyze Electronic Properties: Determine the distribution of electron density, molecular orbital energies (HOMO-LUMO), and electrostatic potential, which are crucial for understanding the molecule's reactivity. emerginginvestigators.org

Elucidate Reaction Mechanisms: Map the potential energy surface for chemical transformations involving the acetal. This includes identifying transition states and intermediates, thereby providing a detailed, energetic picture of how the reaction proceeds.

Simulate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

For fluorinated compounds, these computational approaches are particularly valuable for understanding the effects of the highly electronegative fluorine atoms on the molecule's stability, reactivity, and interactions. emerginginvestigators.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing detailed insight into their conformational dynamics and intermolecular interactions. For a molecule such as this compound, MD simulations can elucidate the preferred three-dimensional arrangements of its atoms and how it interacts with its environment.

MD simulations are also instrumental in understanding the solvation and interaction of fluorinated compounds with other species. For instance, studies on fluorinated ether electrolytes have used MD simulations to investigate the solvation structure of lithium ions, finding that fluorination can lead to weaker solvent-ion coordination and the formation of large ion aggregates. arxiv.orgrsc.org This suggests that the trifluoromethyl group in this compound would significantly modulate its interaction with ions and polar molecules compared to its non-fluorinated counterparts. The simulations can map out the radial distribution functions, providing a probabilistic picture of the distances between different atoms and thus a detailed view of the local molecular environment.

| Simulation Aspect | Key Findings from Studies on Related Fluorinated Ethers | Relevance to this compound |

| Conformational Preference | Fluorinated ethers often adopt conformations influenced by stabilizing anomeric effects (nO -> σ*C-F) and electrostatic interactions. researchgate.netnih.gov | The molecule's preferred shape is likely governed by the interplay between the electron-withdrawing trifluoromethyl group and the oxygen lone pairs of the ethoxy groups. |

| Solvation Structure | MD simulations show fluorinated ethers can be weakly solvating, leading to unique ion coordination and aggregate formation in electrolytes. arxiv.orgrsc.org | Interactions with solvents and solutes will be heavily influenced by the polar CF3 group and the ether oxygens, affecting its properties as a solvent or additive. |

| Intermolecular Forces | The strong electronegativity of fluorine creates distinct regions of positive and negative electrostatic potential on the molecular surface, guiding non-covalent interactions. | The molecule's interaction profile is characterized by a highly negative region around the fluorine atoms and positive regions elsewhere, directing its assembly and interactions. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Propane Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to predict the properties of chemicals based on their molecular structure. researchgate.net This method establishes a mathematical correlation between a molecule's physicochemical properties and its structural features, which are quantified by numerical values known as molecular descriptors. For propane derivatives, including fluorinated compounds like this compound, QSPR models can provide rapid and cost-effective estimations of various properties without the need for experimental measurements.

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological information. nih.gov For halogenated alkanes and related polyfluoroalkyl substances (PFAS), these descriptors often include molecular weight, dipole moment (μ), energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO), and surface area parameters. nih.govresearchgate.net Once calculated, statistical methods like multiple linear regression are used to build a model that links these descriptors to a specific property, such as boiling point, vapor pressure, or environmental partitioning coefficients like the organic carbon-normalized sorption coefficient (Koc). nih.govmdpi.com

QSPR models have been successfully developed to predict the properties of numerous PFAS and other halogenated compounds. acs.orgnsf.gov These models are crucial for assessing the environmental behavior and potential risks of compounds for which experimental data is scarce. The predictive power of a QSPR model is rigorously validated to ensure its reliability and applicability domain is clearly defined. researchgate.net

| Molecular Descriptor Category | Example Descriptors | Property Predicted in Halogenated Compounds |

| Constitutional | Molecular Weight (MW), Number of Carbon/Chlorine atoms (NC/NCl). nih.govresearchgate.net | Log P (hydrophobicity), Sorption Coefficients. nih.govresearchgate.net |

| Electronic | Dipole Moment (μ), ELUMO, EHOMO. nih.govresearchgate.net | Sorption Coefficients, Energy of Lowest Unoccupied Molecular Orbital. nih.govresearchgate.net |

| Topological | Connectivity Indices, Shape Indices. | Boiling Point, Vapor Pressure. |

| Geometric | Molecular Surface Area, Molecular Volume. | Solubility, Air-Water Interfacial Partitioning. acs.org |

Application of Artificial Neural Networks (ANN) in Predictive Chemistry

Artificial Neural Networks (ANNs) are a subset of machine learning inspired by the structure and function of the human brain. In predictive chemistry, ANNs are increasingly used to develop sophisticated QSPR models, as they can capture complex and non-linear relationships between molecular structure and properties that may be missed by traditional linear methods. researchgate.netnih.gov

The application of ANNs in this context involves training a network on a large dataset of compounds where the properties of interest are known. nih.gov The inputs to the network are typically the same molecular descriptors used in conventional QSPR modeling. acs.orgnih.gov Through a training process, the network adjusts the weights of its internal connections to learn the intricate patterns linking the input descriptors to the output property. Once trained, the ANN can predict the properties of novel compounds, such as this compound, with high accuracy. e3s-conferences.org

ANNs have been successfully applied to predict a wide range of properties for diverse organic molecules, including intrinsic solubility, toxicity, and reaction outcomes. nih.govnih.gov The combination of comprehensive molecular descriptors and the pattern-recognition capabilities of ANNs provides a powerful tool for modern chemical research. nih.gov These models can accelerate the screening of new materials and chemicals by providing reliable property predictions, thereby guiding experimental efforts. sintef.com

| Application Area | Predicted Property | Input Features (Descriptors) | Typical Performance Metric |

| Pharmaceuticals | Intrinsic Aqueous Solubility (logS0). nih.gov | Physicochemical descriptors (e.g., size, polarity, H-bonding capacity). nih.gov | Root Mean Square Error (RMSE). nih.gov |

| Environmental Science | Hydrophobicity (Log P) of halogenated alkanes. researchgate.net | Electronic (ELUMO) and constitutional (NCl, NC) descriptors. researchgate.net | Correlation Coefficient (R²). researchgate.net |

| Materials Science | Adsorption capacity in zeolites. acs.orgnih.gov | Structural descriptors (e.g., accessible volume, largest cavity diameter). acs.orgnih.gov | Correlation Coefficient (R²). |

| Organic Synthesis | Reaction Type Classification. nih.gov | Molecular fingerprints of reactants and reagents. nih.gov | Prediction Accuracy (%). |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,3-Diethoxy-1,1,1-trifluoropropane, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : A primary route involves fluorination of chlorinated propane derivatives. For example, 1,1,1-trifluoropropane derivatives can undergo ethoxylation using ethanol in the presence of acid catalysts. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or fluorination catalysts (e.g., SbF₃) improve electrophilic substitution .

- Temperature control : Reactions often require reflux conditions (70–100°C) to balance reaction rate and side-product formation .

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency .

Q. How can researchers distinguish structural isomers or impurities in synthesized this compound?

- Methodological Answer : NMR spectroscopy is critical for resolving structural ambiguity. For example:

- ¹H NMR : The trifluoromethyl group (CF₃) exhibits distinct splitting patterns, while ethoxy groups (-OCH₂CH₃) show characteristic triplets (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for CH₂) .

- ¹⁹F NMR : CF₃ groups resonate near -60 to -70 ppm, with shifts indicating electronic environment changes .

Advanced Research Questions

Q. What mechanistic insights explain the role of fluorination catalysts in the synthesis of this compound?

- Methodological Answer : Catalysts like SbF₃ facilitate halogen exchange by stabilizing transition states. For example:

- Fluorination of HCC-240fa (1,1,1,3,3-pentachloropropane) : SbF₃ promotes Cl → F substitution via a SN2 mechanism, with steric hindrance at the 3-position influencing regioselectivity .

- Kinetic studies : Monitoring reaction progress via in situ IR spectroscopy reveals rate-limiting steps dependent on catalyst loading and temperature .

- Data Contradictions : Conflicting reports on yields may arise from competing pathways (e.g., dehydrohalogenation vs. fluorination), necessitating mechanistic cross-validation using isotopic labeling .

Q. How do solvent polarity and reaction pH influence the stability of this compound during storage?

- Methodological Answer :

- Solvent effects : Non-polar solvents (e.g., hexane) minimize hydrolysis of ethoxy groups, while polar solvents (e.g., DMSO) accelerate degradation .

- pH sensitivity : Acidic conditions protonate the ethoxy group, leading to ether cleavage. Stability assays under varying pH (2–10) using HPLC can identify optimal storage buffers .

Q. What analytical strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.